

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Cat. No.:	B1354988

[Get Quote](#)

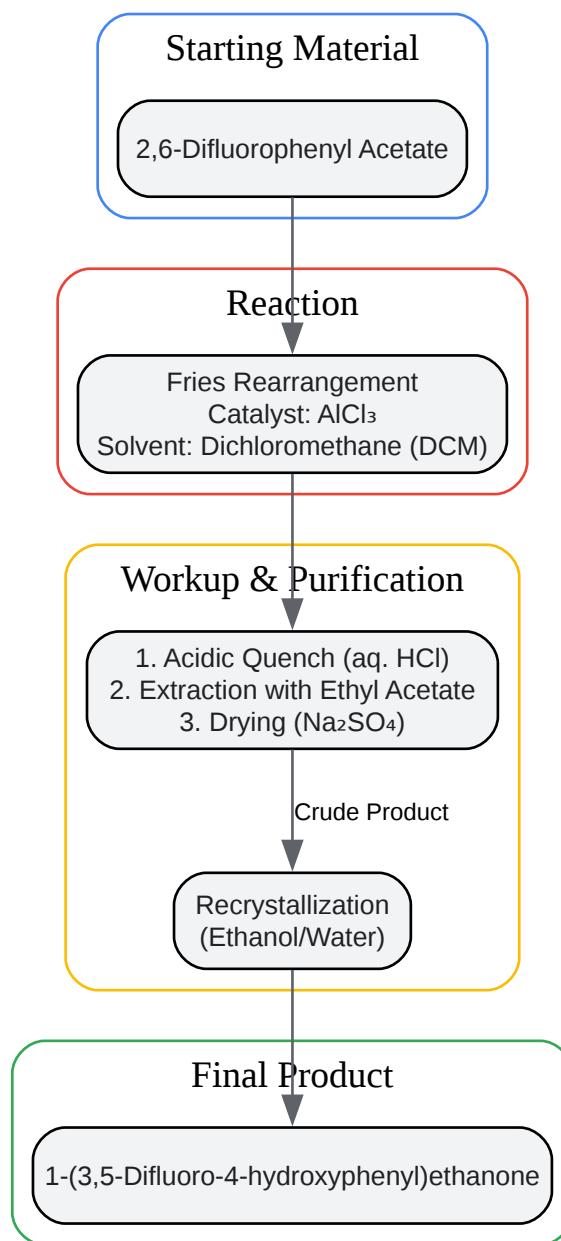
An In-depth Technical Guide to **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone** for Advanced Research

This guide provides an in-depth exploration of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone**, a key fluorinated building block in modern medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to offer a holistic understanding of the compound's synthesis, characterization, and application, grounded in established scientific principles. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just steps to be followed, but systems to be understood.

Core Chemical Identity and Physicochemical Properties

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is a substituted acetophenone featuring a unique electronic profile conferred by its di-fluoro and hydroxyl substituents. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the phenolic proton and the reactivity of the aromatic ring, making it a valuable synthon for introducing this specific motif into larger, more complex molecules.

The primary identifiers and properties of this compound are summarized below.


Identifier	Value	Source
CAS Number	133186-55-7	[1]
IUPAC Name	1-(3,5-difluoro-4-hydroxyphenyl)ethanone	[1]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[1]
Molecular Weight	172.13 g/mol	[1]
Synonyms	3',5'-Difluoro-4'-hydroxyacetophenone	[1]
Canonical SMILES	CC(=O)C1=CC(=C(C(=C1)F)O)F	[1]
InChIKey	QPXWOHYRUCULSO-UHFFFAOYSA-N	[1]

Synthesis and Purification: A Mechanistic Approach

The synthesis of substituted acetophenones is a cornerstone of organic chemistry. For **1-(3,5-difluoro-4-hydroxyphenyl)ethanone**, a common and effective strategy is the Fries Rearrangement of a precursor ester, 2,6-difluorophenyl acetate. This intramolecular acylation is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

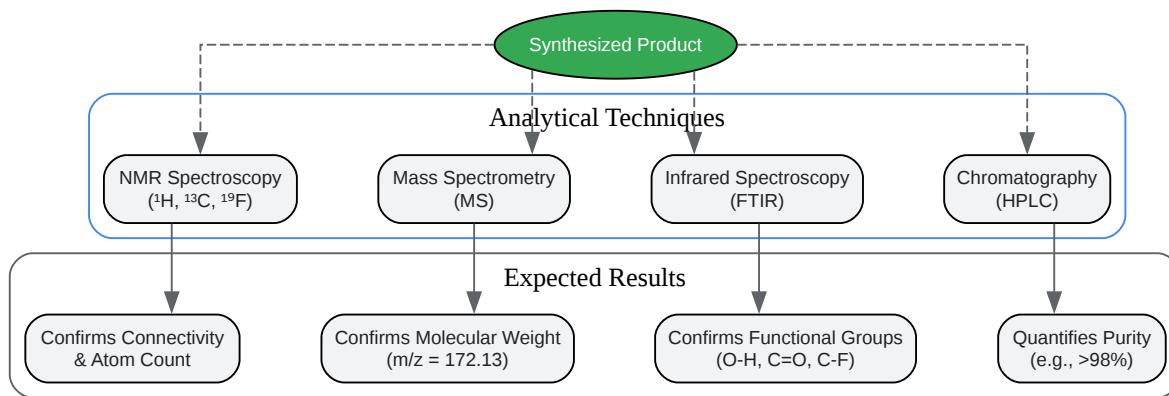
Rationale Behind the Fries Rearrangement

The choice of the Fries rearrangement is strategic. Direct Friedel-Crafts acylation on 2,6-difluorophenol is often problematic due to the deactivating effect of the hydroxyl group and potential O-acylation. By first forming the acetate ester, we protect the hydroxyl group and set the stage for a regioselective intramolecular rearrangement. The Lewis acid coordinates to both the carbonyl oxygen of the ester and the phenolic oxygen, facilitating the formation of an acylium ion intermediate that then attacks the electron-rich aromatic ring, primarily at the para position.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-(3,5-Difluoro-4-hydroxyphenyl)ethanone**.

Detailed Experimental Protocol: Synthesis


- Esterification: In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature

and stir for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluorophenyl acetate.

- Fries Rearrangement: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl_3 , 3.0 eq). Cool to 0 °C and add dry DCM. Slowly add a solution of 2,6-difluorophenyl acetate (1.0 eq) in DCM.
 - Causality: Using a stoichiometric excess of AlCl_3 is crucial as it complexes with both the starting material and the product, driving the reaction to completion.
- Reaction Execution: After the addition, slowly warm the mixture to room temperature and then heat to reflux (approx. 40 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and very slowly quench the reaction by adding cold 2M hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.
 - Trustworthiness: This step is highly exothermic and must be performed with caution to control the release of heat and HCl gas.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure **1-(3,5-difluoro-4-hydroxyphenyl)ethanone** as a crystalline solid.

Analytical Characterization: A Self-Validating System

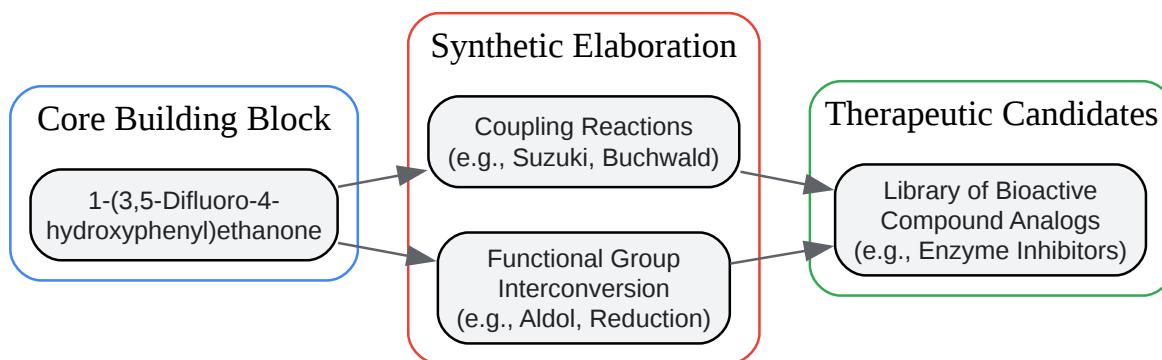
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for the analytical validation of the final product.

Expected Spectroscopic Signatures:

- ¹H NMR: The spectrum should show three distinct signals: a singlet around 2.5 ppm corresponding to the three methyl protons (–COCH₃), a doublet or triplet pattern between 6.5-7.5 ppm for the two aromatic protons, and a broad singlet for the phenolic hydroxyl proton (–OH), whose chemical shift is concentration-dependent.
- ¹³C NMR: Key signals would include the carbonyl carbon (~195-205 ppm), the methyl carbon (~25-30 ppm), and four distinct aromatic carbon signals, with those directly bonded to fluorine exhibiting large C-F coupling constants.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation.^[2] Expect a broad absorption band around 3100-3500 cm⁻¹ (O-H stretch), a strong, sharp peak around 1650-1680 cm⁻¹ (C=O stretch of the ketone), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 172.13 g/mol .


Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Preparation of Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water with 0.1% formic acid. Filter and degas the solution.
- Standard Preparation: Accurately weigh ~5 mg of the purified product and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detector: UV at 254 nm.
- Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak. A pure sample should exhibit a single major peak with >98% area.

Applications in Research and Drug Development

The 3,5-difluoro-4-hydroxyphenyl motif is of significant interest in drug discovery. The fluorine atoms can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the adjacent phenol.

This compound serves as a crucial intermediate for synthesizing more complex molecules, including enzyme inhibitors and receptor modulators. For example, the related nitrocatechol structure, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone, is a known inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in Parkinson's disease treatment.^[3] The difluoro-hydroxyphenyl moiety of our target compound can be used to develop analogs of such inhibitors, where fluorine atoms replace other substituents to fine-tune pharmacological properties.

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in a typical drug discovery program.

Safety, Handling, and Storage

Based on safety data for structurally similar compounds, **1-(3,5-difluoro-4-hydroxyphenyl)ethanone** should be handled with appropriate care.[\[4\]](#)[\[5\]](#)

Hazard Category	GHS Classification	Precautionary Measures
Skin Contact	H315: Causes skin irritation	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Contact	H319: Causes serious eye irritation	P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Inhalation	H335: May cause respiratory irritation	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Handling: Use in a well-ventilated fume hood. Avoid generating dust. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. **First Aid:**

- **Eyes:** Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
- **Skin:** Wash off with soap and water. Remove contaminated clothing.
- **Inhalation:** Move to fresh air. If breathing is difficult, give oxygen.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

1-(3,5-Difluoro-4-hydroxyphenyl)ethanone is more than just a chemical with a CAS number. It is a precisely engineered tool for the modern chemist. Its synthesis via the Fries rearrangement is a classic yet robust method, and its identity is unequivocally confirmed through a suite of standard analytical techniques. Its true value lies in its potential as a foundational element for building the next generation of pharmaceuticals and advanced materials, where its unique electronic and steric properties can be leveraged to achieve desired biological or physical outcomes. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | C8H6F2O2 | CID 15151338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [1-(3,5-Difluoro-4-hydroxyphenyl)ethanone CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354988#1-3-5-difluoro-4-hydroxyphenyl-ethanone-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com